4,4'-[(4-Chlorophenyl)methylene]dimorpholine
Overview
Description
4,4’-[(4-Chlorophenyl)methylene]dimorpholine is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol. It is known for its unique structure, which includes a chlorophenyl group and two morpholine rings connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzaldehyde+2morpholine→4,4’-[(4-Chlorophenyl)methylene]dimorpholine
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Chlorophenyl)methylene]dimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,4’-[(4-Chlorophenyl)methylene]dimorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(4-Bromophenyl)methylene]dimorpholine
- 4,4’-[(4-Methylphenyl)methylene]dimorpholine
- 4,4’-[(4-Fluorophenyl)methylene]dimorpholine
Uniqueness
4,4’-[(4-Chlorophenyl)methylene]dimorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKLUBLMJLRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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